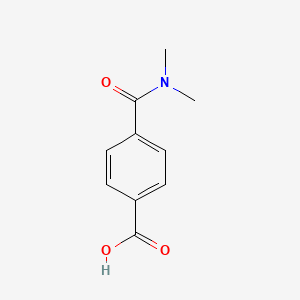

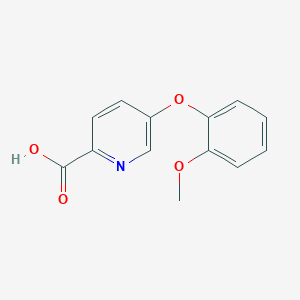

![molecular formula C17H18N4 B2583252 3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1607323-73-8](/img/structure/B2583252.png)

3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been extensively studied . A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is one of the methods that is compatible with a broad range of functional groups . This reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Molecular Structure Analysis

The molecular structure of the compound consists of a cyclopentyl group, a prop-2-ynyl group, an amino group, a methyl group, an imidazo[1,2-a]pyridine group, and a carbonitrile group. The presence of these groups contributes to the unique properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been the subject of numerous studies . For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo [1,2- a ]pyridines tolerates a wide range of functional groups .

Scientific Research Applications

Synthesis Techniques

- Aqueous Synthesis: Imidazo[1,2-a]pyridines have been synthesized using water-mediated hydroamination without any deliberate addition of catalysts. This method also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan et al., 2013).

- Silver-Catalyzed Synthesis: With acetonitrile as solvent, silver-catalyzed intramolecular aminooxygenation produces imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan et al., 2013).

Conformational Analysis

- Conformational Characteristics: The relationship between the conformation of substituted imidazo[1,2-a]pyridines and their activities has been investigated. Distinct conformational candidates, such as the "folded" and "extended" conformations, significantly influence their biological activity (Kaminski et al., 1989).

Chemical Reactions and Derivatives

- Cascade Aminomethylation/Cycloisomerization: A study has explored the copper(II)-catalyzed cascade aminomethylation/cycloisomerization of propiolates to form imidazo[1,2-a]pyridines, which is significant for synthesizing drug molecules like Alpidem (Rassokhina et al., 2015).

Pharmacological Applications

- Inotropic Activity: Certain imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives have shown positive inotropic activity, which is significant for cardiac drug development (Yamanaka et al., 1991).

- Fluorescent Probes for Mercury Ion: Specific imidazo[1,2-a]pyridine derivatives, synthesized through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles, have been shown to be efficient fluorescent probes for detecting mercury ions (Shao et al., 2011).

Mechanism of Action

Properties

IUPAC Name |

3-[[cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-2-9-20(15-5-3-4-6-15)13-16-11-19-17-8-7-14(10-18)12-21(16)17/h1,7-8,11-12,15H,3-6,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDLKDIMXUTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CN=C2N1C=C(C=C2)C#N)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

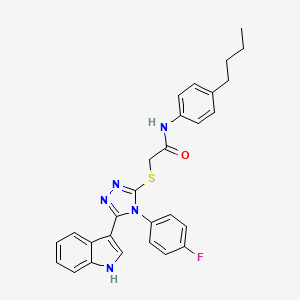

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)

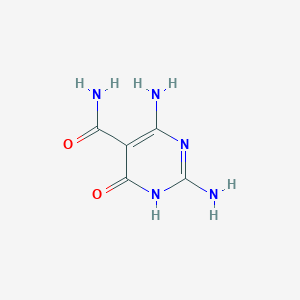

![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)

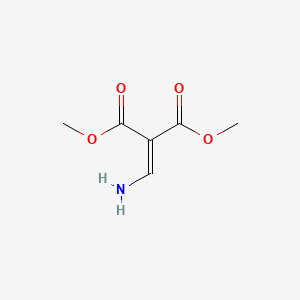

![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)

![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)

![4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2583191.png)